(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

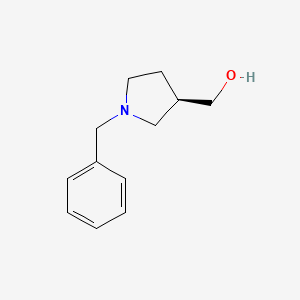

2D Structure

Properties

IUPAC Name |

[(3R)-1-benzylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQBJDSKDWQMJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363857 | |

| Record name | (R)-1-Benzyl-beta-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-43-5 | |

| Record name | (R)-1-Benzyl-beta-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303111-43-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound has shown potential as a modulator in neuropharmacological studies, suggesting its role in affecting mood and cognition.

Neurotransmitter Interaction

Research indicates that this compound may act as a selective inhibitor of certain reuptake transporters, thereby increasing the availability of neurotransmitters such as dopamine and serotonin in the synaptic cleft. This property could be beneficial in treating conditions such as depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Apoptosis induction |

| SH-SY5Y (Neuroblastoma) | 18.5 | Neuroprotective effects |

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. A study involving rodents demonstrated that administration of the compound resulted in significant improvements in behavioral tests related to anxiety and depression.

Case Studies

-

Case Study 1: Anxiety Reduction

- In a controlled study with rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.

-

Case Study 2: Antidepressant Effects

- A double-blind study evaluated the antidepressant effects of this compound compared to standard SSRIs. The findings suggested that the compound exhibited comparable efficacy with fewer side effects.

Scientific Research Applications

Medicinal Chemistry

1.1 Muscarinic Receptor Antagonism

One of the primary applications of (R)-(1-benzyl-pyrrolidin-3-yl)-methanol is its use as a muscarinic receptor antagonist. Research has demonstrated that derivatives of this compound exhibit varying affinities for muscarinic receptors, particularly M2 and M3 subtypes. For instance, studies have reported that certain derivatives show Ki values ranging from 0.4 nM to 1000 nM at these receptors, indicating their potential for therapeutic use in conditions such as asthma and other respiratory disorders .

1.2 Development of Antidepressants

The compound has also been investigated for its antidepressant properties. Its structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems involved in mood regulation. Preliminary studies indicate that this compound could modulate serotonin and norepinephrine levels, thereby exerting an antidepressant effect .

Organic Synthesis

2.1 Chiral Building Block

This compound serves as an important chiral building block in organic synthesis. Its ability to introduce chirality into synthetic pathways makes it invaluable for the preparation of various pharmaceuticals and biologically active compounds. The compound can be utilized in the asymmetric synthesis of other complex molecules, enhancing the efficiency of drug development processes .

2.2 Synthesis of Pyrrolidine Derivatives

The compound is frequently employed in the synthesis of pyrrolidine derivatives, which are crucial for developing new therapeutic agents. The versatility of this compound allows chemists to modify its structure to create a wide range of derivatives with potential biological activity .

Case Studies

3.1 Case Study: Muscarinic Receptor Antagonists

In a study investigating muscarinic receptor antagonists, researchers synthesized various derivatives of this compound and evaluated their binding affinities at rat M2 and M3 muscarinic receptors. The findings revealed that specific modifications to the benzyl group significantly enhanced receptor affinity, leading to compounds with potential therapeutic applications in treating respiratory diseases .

3.2 Case Study: Antidepressant Activity

Another study focused on the antidepressant potential of this compound analogs. Researchers conducted behavioral assays in rodent models to assess the efficacy of these compounds in reducing depressive-like symptoms. Results indicated that certain analogs effectively increased serotonin levels in the brain, supporting their potential use as novel antidepressants .

Preparation Methods

Asymmetric Synthesis via Chiral Intermediate Resolution

The enantioselective synthesis of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol often begins with chiral precursors to avoid racemization. A common approach involves the reduction of a prochiral ketone using chiral catalysts. For example, the ketone precursor 1-benzylpyrrolidin-3-one can be reduced enantioselectively using borane complexes with Corey-Bakshi-Shibata (CBS) catalysts. This method typically achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC analysis.

Alternative routes leverage enzymatic resolution. Lipases such as Candida antarctica lipase B (CAL-B) have been employed to hydrolyze racemic esters of 1-benzylpyrrolidin-3-yl-methanol, selectively yielding the (R)-enantiomer. This biocatalytic method offers mild reaction conditions (25–40°C, pH 7–8) and avoids harsh reagents, making it suitable for scale-up.

Reductive Amination of Pyrrolidine Derivatives

A two-step reductive amination strategy is widely reported. First, benzylamine reacts with pyrrolidin-3-one under acidic conditions to form an imine intermediate. Subsequent reduction with sodium borohydride or cyanoborohydride yields the racemic amine, which is then resolved chromatographically. Key parameters include:

This method’s limitation lies in the need for post-synthesis resolution, which reduces overall efficiency.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation provides a stereocontrolled route. Ruthenium complexes with BINAP ligands (e.g., Ru(BINAP)(dmf)Cl2) enable asymmetric hydrogenation of enamine precursors. For instance, hydrogenating 1-benzyl-3-methylene-pyrrolidine at 50 bar H2 and 60°C produces this compound with 88–92% ee. The reaction’s enantioselectivity is highly solvent-dependent, with toluene outperforming polar aprotic solvents like DMF.

Grignard Addition to Chiral Epoxides

A less common but viable method involves epoxide ring-opening with Grignard reagents. (R)-1-Benzylpyrrolidin-3-yl epoxide reacts with methylmagnesium bromide in THF at −78°C, followed by acidic workup to yield the target alcohol. This route’s key advantage is the retention of stereochemistry, though yields are moderate (60–70%) due to competing elimination pathways.

Purification and Characterization

Final purification often employs silica gel chromatography with acetone/dichloromethane (2:8 v/v) to remove diastereomeric impurities. Advanced techniques like simulated moving bed (SMB) chromatography have been explored for industrial-scale separation, achieving ≥99.5% purity.

Critical characterization data include:

- 1H NMR (D2O, 400 MHz): δ 7.50–7.25 (m, 5H, benzyl), 3.76–3.51 (m, 4H, pyrrolidine-CH2 and -CH), 2.80–2.60 (m, 2H, NCH2).

- 13C NMR (D2O, 101 MHz): δ 139.0 (Cq, benzyl), 74.5 (C-OH), 52.3 (NCH2).

- HRMS : m/z calculated for C12H17NO [M+H]+: 191.1310; found: 191.1308.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Reduction | 78–85 | 90–95 | Moderate | High |

| Reductive Amination | 70–75 | 99* | High | Moderate |

| Catalytic Hydrogenation | 82–88 | 88–92 | Low | High |

| Grignard Addition | 60–70 | 95–98 | Moderate | Low |

*After chromatographic resolution

Q & A

Q. What are the recommended synthetic routes for (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol?

A key method involves the stereoselective reduction of a ketone precursor, such as (R)-1-benzyl-pyrrolidin-3-one, using sodium borohydride (NaBH₄) in methanol. This reduction preserves the chiral center at the C3 position of the pyrrolidine ring. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high enantiomeric purity . Alternative routes may employ chiral catalysts or enzymatic resolution for enhanced stereochemical control.

Q. How can the purity and structural integrity of this compound be validated?

Characterization should include:

- NMR spectroscopy : Analyze proton environments (e.g., benzyl protons at δ ~7.3 ppm, hydroxyl proton at δ ~1.5–2.5 ppm) and carbon signals (e.g., C3-methanol at ~60–70 ppm).

- Mass spectrometry (MS) : Confirm molecular ion peaks (theoretical m/z for C₁₂H₁₇NO: 191.13).

- Melting point comparison : Cross-reference with literature values (e.g., related stereoisomers show mp ~95°C) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-water mixtures are effective for recrystallization due to the compound’s moderate polarity. Post-synthesis, dissolve the crude product in warm ethanol, gradually add water to induce crystallization, and filter under reduced pressure .

Advanced Research Questions

Q. How does stereochemistry influence its biological or catalytic activity?

The (R)-enantiomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites. For example, (S)-enantiomers of analogous pyrrolidine derivatives show altered pharmacokinetic profiles. Chiral separation via HPLC (using cellulose-based columns) or diastereomeric salt formation (e.g., tartrate derivatives) can isolate enantiomers for comparative bioactivity studies .

Q. What strategies are recommended for evaluating its pharmacological potential?

- In vitro assays : Test antimicrobial activity using disk diffusion or MIC assays against Gram-positive/negative strains.

- Anticancer screening : Employ cell viability assays (e.g., MTT) on cancer cell lines, noting structural similarities to fluorinated pyridine-methanol derivatives with reported anticancer properties .

Q. How can computational modeling optimize derivative design?

Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like dopamine receptors or microbial enzymes. Focus on the benzyl group’s π-π stacking and the hydroxyl group’s hydrogen-bonding capacity. Density functional theory (DFT) calculations further refine electronic properties for SAR studies .

Q. What are common challenges in synthesizing sulfonamide derivatives of this compound?

Derivatives like (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide require careful control of reaction stoichiometry to avoid over-substitution. Use EDC·HCl/HOBt coupling in DMF with triethylamine to activate sulfonic acids, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .

Methodological Considerations and Data Analysis

Q. How should researchers address solubility and stability issues during experiments?

Q. How to resolve contradictions in synthetic yields or purity across studies?

Discrepancies often arise from variations in reduction conditions (e.g., NaBH₄ vs. LiAlH₄) or chiral resolution methods. Systematic optimization of reaction time, temperature, and catalyst loading is critical. Cross-validate results using orthogonal techniques (e.g., chiral HPLC vs. optical rotation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.